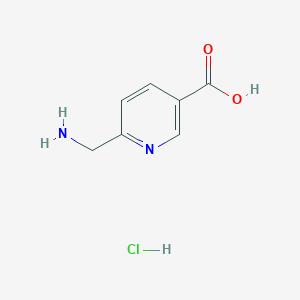

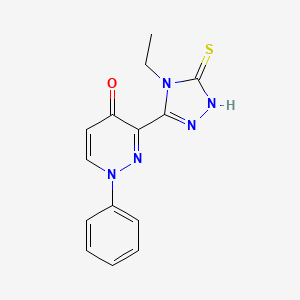

![molecular formula C21H20ClN5O2S B2548954 2-(4-{4-[(4-Clorofenil)sulfanyl]-3-nitrobencil}piperazino)pirimidina CAS No. 477869-40-2](/img/structure/B2548954.png)

2-(4-{4-[(4-Clorofenil)sulfanyl]-3-nitrobencil}piperazino)pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a pyrimidine ring, which is a common feature in many drug molecules, and a piperazine moiety, which is often seen in compounds with psychoactive or stimulant effects. The chlorophenylsulfanyl and nitrobenzyl groups indicate that this compound could have been designed to interact with specific biological targets, possibly enzymes or receptors.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a compound with a piperazine moiety and a chlorine atom, was achieved through nucleophilic aromatic substitution of chlorine atoms of a tetrachloropteridine precursor . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine involved alkylation, acidulation, and reduction steps starting from 2,6-dichloro-nitrobenzene . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the pyrimidine ring and the specific substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as X-ray crystallography and NMR spectroscopy . These techniques would be essential for confirming the structure of "2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine" as well, ensuring that the synthesis has proceeded correctly and that the desired isomer has been obtained.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the nitro group and the sulfanyl substituent. The nitro group is an electron-withdrawing group that can be involved in redox reactions, while the sulfanyl group could potentially undergo oxidation or serve as a nucleophile in substitution reactions. The piperazine ring could also be involved in reactions with electrophiles due to the presence of nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the chlorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and absorption characteristics. The basic nitrogen in the piperazine ring could influence the compound's solubility in acidic or basic environments and its interaction with biological targets . The nitro group could contribute to the compound's acidity and participate in hydrogen bonding, affecting its pharmacokinetic properties.

Aplicaciones Científicas De Investigación

- Potencial Anticancerígeno: Los investigadores han investigado los efectos anticancerígenos de este compuesto debido a su parecido estructural con ciertos inhibidores de quinasas. Puede interferir con las vías de señalización celular, convirtiéndolo en un posible candidato para terapias dirigidas contra cánceres específicos .

- Inhibición de Quinasas: El andamiaje piperazino-pirimidina es conocido por su actividad inhibitoria de quinasas. Los científicos exploran su potencial como inhibidor de quinasas, especialmente en el contexto de enfermedades como el cáncer y los trastornos inflamatorios .

- Modulación de Neurotransmisores: La estructura única del compuesto sugiere posibles interacciones con los receptores de neurotransmisores. Los investigadores estudian sus efectos sobre la función neuronal, la transmisión sináptica y la neuroprotección .

- Enfermedades Neurodegenerativas: Las investigaciones se centran en si este compuesto podría mitigar las condiciones neurodegenerativas como la enfermedad de Alzheimer o Parkinson. Su capacidad para modular las vías neuronales es de interés .

- Semiconductores Orgánicos: El núcleo de pirimidina rico en electrones lo convierte en un candidato atractivo para materiales semiconductores orgánicos. Los investigadores exploran su uso en transistores de efecto de campo orgánico (OFET) y dispositivos optoelectrónicos .

- Fotovoltaica: El sistema π-conjugado del compuesto sugiere posibles aplicaciones en células solares. Se están estudiando sus propiedades electrónicas para una conversión de energía eficiente .

- Inhibidores Enzimáticos: Los científicos investigan si este compuesto puede inhibir enzimas específicas involucradas en las vías de las enfermedades. Sus porciones sulfanyl y nitrobencilo pueden desempeñar un papel crucial en la unión enzimática .

- Modulación de la Proteína Quinasa C (PKC): La PKC es un regulador clave en la señalización celular. Los investigadores exploran si este compuesto puede modular la actividad de la PKC .

- Ensamblajes Supramoleculares: La estructura cristalina del compuesto revela interesantes arreglos de empaque. Los investigadores estudian su comportamiento de autoensamblaje y posibles aplicaciones en ingeniería de cristales .

- Polimorfismo: Las investigaciones se centran en diferentes formas cristalinas y su estabilidad. Los polimorfos pueden tener propiedades variables, lo que afecta las aplicaciones .

- Destino y Degradación Ambientales: Los investigadores evalúan la persistencia, la movilidad y el posible impacto ambiental del compuesto. Comprender su comportamiento en el suelo y el agua es crucial para la evaluación de riesgos .

- Toxicidad y Ecotoxicología: Los estudios evalúan su toxicidad para los organismos acuáticos y la vida terrestre. Estos datos informan las decisiones regulatorias y las medidas de protección ambiental .

Química Medicinal y Desarrollo de Fármacos

Neurociencia y Neurofarmacología

Ciencia de Materiales y Electrónica Orgánica

Biología Química e Inhibición Enzimática

Química de Materiales e Ingeniería de Cristales

Química Ambiental y Toxicología

Propiedades

IUPAC Name |

2-[4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c22-17-3-5-18(6-4-17)30-20-7-2-16(14-19(20)27(28)29)15-25-10-12-26(13-11-25)21-23-8-1-9-24-21/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDZMESAHTXVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

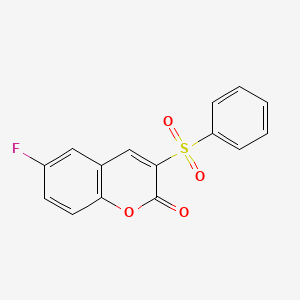

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)

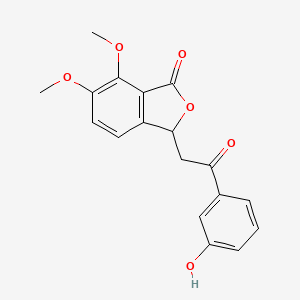

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)

![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)